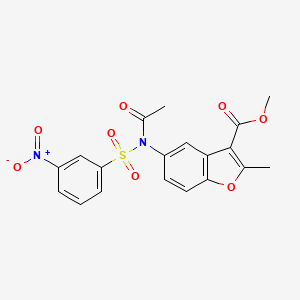

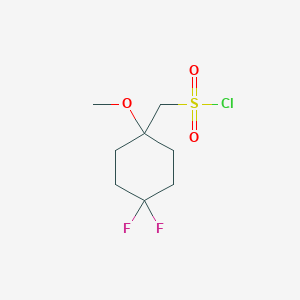

methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate, is a multifaceted molecule that appears to be related to the benzofuran class of compounds. Benzofurans are heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions to construct methylsulfonylated and carbonylated benzofurans . Another method includes base-mediated intramolecular C- and N-arylation of N,N-disubstituted 2-nitrobenzenesulfonamides, which can lead to advanced intermediates for the synthesis of diverse nitrogenous heterocycles . Additionally, the synthesis of benzofuran derivatives can be accomplished through the one-pot reaction of specific starting materials, as demonstrated in the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of the title compound in paper was determined by the Lewis acid-catalyzed reaction and confirmed through intermolecular interactions observed in the crystal structure. Similarly, the structures of other benzofuran derivatives have been established based on spectral data and elemental analyses .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, the introduction of a sulfur atom at the three-position substituent of the benzofuran ring has been shown to improve the biological activity of these compounds . The reactivity of benzofuran derivatives can also be manipulated through the introduction of different functional groups, as seen in the synthesis of halogen and aminoalkyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and substituents. These properties can be characterized by techniques such as NMR spectroscopy and X-ray crystallography . The presence of different substituents can significantly affect the antimicrobial activity of these compounds, as well as their potential as ischemic cell death inhibitors . The intermolecular interactions, such as π-π interactions and hydrogen bonding, play a crucial role in the stability of the molecular structure .

Scientific Research Applications

Synthesis and Chemical Reactions

- Substitution Reactions : A study by Cooper and Scrowston (1971) detailed the nitration of benzo[b]thiophen derivatives, highlighting the complex substitution reactions that can occur in similar benzofuran derivatives, providing insights into the synthesis of nitro-substituted analogs and their potential applications in material science and organic synthesis (Cooper & Scrowston, 1971).

- Antimalarial Activity and QSAR : Research on tebuquine and related compounds by Werbel et al. (1986) offers a glimpse into the structural-activity relationship, guiding the development of benzofuran derivatives as potential antimalarial agents, suggesting a path for the exploration of similar compounds in therapeutic applications (Werbel et al., 1986).

Advanced Intermediates and Biological Evaluation

- Voltage-Clamp Studies : Visentin et al. (1999) synthesized and evaluated benzofurazanyl analogues, including those similar to the query compound, for their effects on L-type Ca2+ channels. This research provides insights into the functionalization of benzofuran derivatives for potential biomedical applications, such as the development of novel cardiovascular drugs (Visentin et al., 1999).

- Intramolecular Arylation : Smyslová et al. (2014) explored the intramolecular C- and N-arylation of N,N-disubstituted 2-nitrobenzenesulfonamides, providing a synthetic pathway to diverse nitrogenous heterocycles. This methodology could be applied to the synthesis of complex benzofuran derivatives for pharmacological studies (Smyslová et al., 2014).

Material Science and Catalysis

- Radical Addition Cascade Cyclization : Zhang et al. (2018) demonstrated a method for constructing methylsulfonylated and carbonylated benzofurans, which could be relevant for developing materials and catalysts based on the structural framework of the query compound (Zhang et al., 2018).

properties

IUPAC Name |

methyl 5-[acetyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O8S/c1-11-18(19(23)28-3)16-10-13(7-8-17(16)29-11)20(12(2)22)30(26,27)15-6-4-5-14(9-15)21(24)25/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCHUYIYAJKVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2506231.png)

![2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2506233.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)

![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)